molecular formula C12H19Cl2NO B1682041 Tulobuterol hydrochloride CAS No. 56776-01-3

Tulobuterol hydrochloride

Cat. No. B1682041
CAS RN: 56776-01-3
M. Wt: 264.19 g/mol
InChI Key: RSLNRVYIRDVHLY-UHFFFAOYSA-N
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Description

Tulobuterol hydrochloride is a long-acting beta2-adrenergic receptor agonist . It’s used as a bronchodilator in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD) . It’s marketed in Japan as a transdermal patch under the name Hokunalin tape .


Synthesis Analysis

Tulobuterol hydrochloride can be synthesized from the cost-effective, commercially available 2-chloroacetophenone through key steps including the reactions of bromination, NaBH4 reduction, and amination . The process-related impurities were also investigated .


Molecular Structure Analysis

The molecular formula of Tulobuterol hydrochloride is C12H19Cl2NO . Its average mass is 264.191 Da and its monoisotopic mass is 263.084381 Da .


Chemical Reactions Analysis

The synthesis of Tulobuterol hydrochloride involves key steps including the reactions of bromination, NaBH4 reduction, and amination . The process-related impurities were also investigated .


Physical And Chemical Properties Analysis

The physicochemical properties of Tulobuterol hydrochloride syrups in a solid state were compared . Differences in preparations were presumably caused by variations in manufacturing specifications, such as types of additives and their content and coating methods used .

Scientific Research Applications

1. Asthma Management in Children and Infants

Tulobuterol hydrochloride has been evaluated for its efficacy and safety in the treatment of asthmatic children. Studies have found that it is effective in improving nocturnal symptoms and lung function in children with asthma. It is also indicated that tulobuterol patches have good safety, effectiveness, and compliance in treating asthmatoid diseases in infants and young children, making it a worthy choice for clinical application (Ying, 2011); (Li, 2012).

2. Anti-Inflammatory Properties

Tulobuterol has been shown to decrease adhesion of blood eosinophils to endothelial cells, suggesting anti-inflammatory properties. This could contribute to the treatment of airway inflammation in asthma, marking an important aspect of its application in respiratory conditions (Yamaguchi et al., 2005).

3. Maintenance of Diaphragm Muscle Contractility

In a mouse model of sepsis, tulobuterol was found to maintain diaphragm muscle contractility for over 24 hours. This suggests its potential utility in conditions where diaphragm muscle weakness is a feature, such as in bronchial asthma and sepsis (Shindoh et al., 2009).

Safety And Hazards

Tulobuterol hydrochloride is harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The synthesis of Tulobuterol hydrochloride has achieved many important progresses over the past decades and has gradually become one of the research hotspots in organic chemistry . A novel synthesis route to synthesize Tulobuterol hydrochloride was explored, which is green, facile, and cost-effective; thus, it is suitable for the industrial-scale production .

properties

IUPAC Name

2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLNRVYIRDVHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41570-61-0 (Parent)
Record name Tulobuterol hydrochloride [JAN]
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DSSTOX Substance ID

DTXSID3045805
Record name Tulobuterol hydrochloride
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Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tulobuterol hydrochloride

CAS RN

56776-01-3, 41570-61-0
Record name Tulobuterol hydrochloride
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Record name Tulobuterol hydrochloride [JAN]
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Record name tulobuterol
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Record name Tulobuterol hydrochloride
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Record name Tulobuterol Hydrochloride
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Record name TULOBUTEROL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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